Europium(II) fluoride
Description
Historical Context of Divalent Lanthanide Fluorides in Solid-State Chemistry
Historically, the chemistry of lanthanides—a series of 15 metallic elements with atomic numbers 57 through 71—was predominantly defined by their trivalent (3+) oxidation state. wikipedia.org Early research established that the trivalent cations (Ln³⁺) were the most stable form for these elements, a concept rationalized by the tendency to achieve a stable electron configuration. wikipedia.orgosti.gov
However, exceptions to this trivalent rule emerged, most notably for samarium (Sm), europium (Eu), and ytterbium (Yb), which were found to form stable divalent (2+) ions. osti.govresearchgate.net The stability of the Eu²⁺ ion is particularly significant due to its half-filled 4f⁷ electron shell, which imparts a considerable degree of stability. researchgate.net This understanding was a departure from the initial empirical models and opened a new chapter in lanthanide science.
The exploration of divalent lanthanide halides in solid-state chemistry was crucial in refining the understanding of lanthanide redox properties. osti.gov These investigations led to the classification of divalent lanthanide halides into two categories: insulating phases, such as EuF₂, and semi-metallic phases. osti.gov This distinction was fundamental to developing the contemporary understanding of their electronic structures. The study of these materials, particularly their synthesis and characterization in the solid state, provided a foundational framework that has guided the development of molecular lanthanide redox chemistry. osti.gov
Significance of Europium(II) Fluoride (B91410) within Advanced Materials Science and Fundamental Physics
The distinct properties of Europium(II) fluoride have made it a compound of considerable interest in both applied and fundamental scientific disciplines. Its significance stems primarily from its electronic structure and resulting optical and magnetic characteristics.
In advanced materials science , EuF₂ is recognized for its role in various optical applications. cymitquimica.com The Eu²⁺ ion exhibits intense and broad luminescence, a property harnessed in the production of phosphors for display technologies and lighting. cymitquimica.comnih.gov The fluorescence is due to the parity-allowed 5d-4f electronic transition, which is highly sensitive to the host crystal lattice. nih.gov This sensitivity allows for the tuning of its emission properties. Applications for Eu²⁺-activated phosphors are wide-ranging, including scintillators, X-ray storage phosphors, and persistent phosphors. nih.gov Furthermore, EuF₂ can be used to dope (B7801613) trivalent rare-earth fluorides, such as lanthanum fluoride (LaF₃), to create vacancy-filled structures with increased ionic conductivity. wikipedia.org Such crystals can function as fluoride-specific semipermeable membranes in ion-selective electrodes for detecting trace amounts of fluoride. wikipedia.org
From a fundamental physics perspective, the magnetic properties of divalent europium compounds have attracted considerable interest. aip.org The Eu²⁺ ion possesses an ⁸S ground state configuration, which suggests the potential for magnetic ordering at low temperatures. aip.org While early studies on powder samples suggested antiferromagnetic behavior in EuF₂ at very low temperatures (around 2°K), later single-crystal studies indicated that pure EuF₂ is paramagnetic down to at least 1.6°K. aip.orgaip.org The observed antiferromagnetic resonance in some samples was attributed to impurities, likely a form of europium oxyfluoride. aip.org The study of its fluorite crystal structure and magnetic susceptibility continues to be an area of interest for understanding magnetism in concentrated rare-earth compounds. wikipedia.orgaip.org
Current Research Landscape and Emerging Trends in this compound Systems
The research landscape for this compound is dynamic, with a focus on harnessing its properties at the nanoscale and integrating it into novel material systems.
A significant trend is the synthesis and characterization of EuF₂ nanoparticles . Researchers have successfully synthesized stable, luminescent EuF₂ nanoparticles using techniques like physical vapor deposition into ionic liquids. rsc.orgresearchgate.net These nanoparticles exhibit a bright blue luminescence and can form long-term stable colloidal solutions, opening doors for applications where solution-based processing is advantageous. rsc.org
Another major area of investigation is the incorporation of Eu²⁺ into glass-ceramic materials . Oxy-fluoride glass-ceramics containing Eu²⁺-doped nanocrystals, such as Calcium Fluoride (CaF₂), are being developed. nih.govmdpi.comresearchgate.net These materials are typically produced by first creating a glass with trivalent europium (Eu³⁺) and then using a controlled reduction process, such as annealing in a hydrogen atmosphere, to convert Eu³⁺ to the desired Eu²⁺ state. mdpi.comresearchgate.net The resulting materials exhibit the characteristic broad, blue luminescence of Eu²⁺ and have potential applications as nanophosphors for radiation detectors or in photonics. researchgate.net
Furthermore, research into thin-film nanostructures is an emerging frontier. Techniques like pulsed laser deposition are being used to create nanolayered structures of materials like Barium Fluoride (BaF₂) doped with Eu²⁺. csic.esosti.gov By controlling the nanostructure and the distribution of the Eu²⁺ dopant, researchers aim to manipulate the optical properties to achieve specific outcomes, such as white light emission for next-generation solid-state lighting (LEDs). csic.es The study of how the local crystalline environment in these complex structures affects the Eu²⁺ emission is crucial for designing materials with optimized performance. csic.esosti.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | EuF₂ | wikipedia.org |
| Molar Mass | 189.96 g/mol | wikipedia.org |
| Appearance | Dark yellowish solid | wikipedia.org |
| Crystal Structure | Fluorite structure | wikipedia.org |
| Space Group | Fm3̅m (No. 225) | wikipedia.org |
| Lattice Constant | a = 584.23 pm | wikipedia.org |
| Density | 6.495 g·cm⁻³ | wikipedia.org |
| Melting Point | 1380 °C (2516 °F) | americanelements.com |
| Boiling Point | >2400 °C (4352 °F) | americanelements.com |
| Solubility in Water | Insoluble | americanelements.com |
Table 2: Overview of Research Findings on this compound Systems
| Research Area | Key Findings | Applications/Significance | References |
| Nanoparticles | Synthesis of stable EuF₂ nanoparticles via physical vapor deposition in ionic liquids. Nanoparticles show bright blue luminescence. | Potential for use in catalysis, electrochemistry, and solution-processed luminescent materials. | rsc.orgresearchgate.net |
| Glass-Ceramics | Eu³⁺ can be reduced to Eu²⁺ in situ within a glass-ceramic matrix (e.g., SiO₂-CaF₂) through thermal annealing in a reducing atmosphere. The resulting material shows a broad blue luminescence band at ~425 nm. | Development of new nanophosphors for radiation detection and other photonic applications. | nih.govmdpi.comresearchgate.net |
| Thin Films | Pulsed laser deposition can create nanolayered structures of Eu²⁺-doped BaF₂. The nanostructure and dopant distribution influence the emission spectrum. | Potential for designing single-phase white light-emitting materials for advanced LEDs. | csic.esosti.gov |
| Magnetic Properties | Pure EuF₂ is paramagnetic down to 1.6°K. Previous observations of antiferromagnetism were likely due to impurities. | Fundamental understanding of magnetism in concentrated rare-earth systems. | aip.orgaip.org |
| Ionic Conductivity | Doping LaF₃ with EuF₂ creates a vacancy-filled structure with increased conductivity. | Use in fluoride-selective electrodes for chemical sensing. | wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
14077-39-5 |
|---|---|
Molecular Formula |
EuF2 |
Molecular Weight |
189.961 g/mol |
IUPAC Name |
difluoroeuropium |
InChI |
InChI=1S/Eu.2FH/h;2*1H/q+2;;/p-2 |
InChI Key |
YLDGIMHVWSTRML-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Eu+2] |
Canonical SMILES |
F[Eu]F |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Crystallographic and Structural Investigations of Europium Ii Fluoride
Crystal Structure Determination of Europium(II) Fluoride (B91410): Fluorite-Type Structure
Europium(II) fluoride (EuF₂) is an inorganic compound that crystallizes in the fluorite (CaF₂) structure. This structure is a common motif for compounds with the general formula MX₂. In the EuF₂ lattice, the Eu²⁺ ions form a face-centered cubic (FCC) arrangement, while the F⁻ ions occupy the eight tetrahedral interstitial sites within the cubic unit cell. This arrangement results in a specific coordination environment where each Eu²⁺ ion is coordinated to eight F⁻ ions, and each F⁻ ion is tetrahedrally coordinated to four Eu²⁺ ions.
The crystal structure of EuF₂ is characterized by the space group Fm-3m (No. 225). Experimental and calculated lattice parameters for EuF₂ are in close agreement. The experimentally determined lattice constant 'a' is approximately 584.23 pm. Theoretical calculations based on density functional theory provide a lattice parameter of 'a' = 4.157 Å. The bright yellowish solid has a density of approximately 6.495 g·cm⁻³.
It is important to note that this compound can exhibit non-stoichiometry, with the composition often described as EuF₂₊ₓ. The value of 'x' can vary depending on the synthesis conditions and the reducing agent used, which can influence the precise lattice parameters and physical properties of the material.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Lattice Constant (a) | 584.23 pm |
| Formula Units (Z) | 4 |
| Coordination Number (Eu²⁺) | 8 |
| Coordination Number (F⁻) | 4 |
Single Crystal Growth of this compound and Doped Systems
The synthesis of high-quality single crystals of this compound and fluoride-based systems doped with Eu²⁺ is crucial for their application in various fields, including scintillators for radiation detection. Several crystal growth techniques have been employed to produce these materials, with the flux growth and Vertical Bridgman techniques being prominent methods.
Flux Growth and Vertical Bridgman Techniques for Fluoride Scintillators
Flux Growth Method:
The flux growth method is a solution-based technique where a solvent, known as a flux, is used to dissolve the constituent materials at a temperature below their melting point. The principle relies on the slow cooling of the saturated solution, which leads to the precipitation and growth of single crystals.
Process: In a typical flux growth process for fluoride scintillators, the starting materials (e.g., EuF₂ or its precursors) are mixed with a suitable flux material in a crucible. The mixture is then heated in a furnace to a temperature where the solute completely dissolves in the molten flux. This is followed by a controlled slow cooling period, during which the solubility of the solute decreases, leading to nucleation and subsequent crystal growth. Finally, the grown crystals are separated from the solidified flux, often by dissolving the flux in a suitable solvent that does not affect the crystals.
Advantages: This method is particularly advantageous for materials with high melting points or for those that decompose before melting. It allows for the growth of high-quality, strain-free crystals at lower temperatures.
Challenges: A key challenge is finding a suitable flux that has a low melting point, dissolves the starting materials, does not form stable compounds with the reactants, and can be easily separated from the grown crystals.
Vertical Bridgman Technique:
The Vertical Bridgman technique is a melt-growth method widely used for producing large, high-quality single crystals.
Process: In this method, the polycrystalline starting material is placed in a crucible, typically with a conical or pointed bottom to promote the growth of a single nucleus. The crucible is then slowly lowered through a temperature gradient in a vertical furnace. The material melts in the hotter upper zone of the furnace and then solidifies as it moves into the cooler lower zone. The solid-liquid interface moves progressively upward, resulting in the formation of a single crystal.
Advantages: The Bridgman method is capable of producing large single crystals with good control over their shape and crystallographic orientation. It is particularly suitable for materials that melt congruently (without decomposition).
Application to Fluoride Scintillators: This technique has been successfully used to grow various fluoride scintillator crystals. For instance, single crystals of Eu²⁺ doped Cs₄CaI₆ and Cs₄SrI₆ have been grown in evacuated quartz ampoules using the Vertical Bridgman technique.
**3.2.2. Crystal Growth of Divalent Europium-Doped Alkaline Earth Fluorides (e.g., CaF₂, BaF₂) **
Divalent europium-doped alkaline earth fluorides, such as CaF₂:Eu²⁺ and BaF₂:Eu²⁺, are important scintillator materials. The growth of high-quality single crystals of these materials is essential for their performance in radiation detection applications.
The doping of CaF₂ with europium introduces luminescent properties, making it an efficient scintillator. When exposed to ionizing radiation, the CaF₂(Eu) crystal absorbs the energy and emits photons, a process known as scintillation. These crystals are valued for their high light yield, good energy resolution, and fast decay times, making them suitable for applications in nuclear medicine and high-energy physics.
The growth of Eu²⁺-doped alkaline earth fluoride crystals often involves techniques like the Bridgman-Stockbarger method. In this process, a stoichiometric mixture of the alkaline earth fluoride and EuF₂ is placed in a crucible and subjected to a controlled temperature gradient to facilitate single crystal growth from the melt.
A challenge in growing these crystals, particularly under vacuum, is the potential for fluoride ion deficiency due to thermal dissociation and reactions with residual water. This can lead to the formation of non-stoichiometric crystals and affect their optical properties. To counteract this, annealing the crystals in a fluorine-containing atmosphere can be employed to adjust the fluoride content and improve transparency.
Table 2: Comparison of Crystal Growth Techniques for Fluoride Scintillators
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| Flux Growth | Solution growth from a molten salt (flux) | Lower growth temperature, high crystal quality | Finding a suitable flux, slow growth rate |
| Vertical Bridgman | Solidification of a melt in a temperature gradient | Large crystal size, good control over shape | High temperatures required, potential for strain |
Local Site Symmetry and Coordination Environment of Eu(II) in Fluoride Lattices
In the fluorite-type crystal structure of this compound, the Eu²⁺ ion occupies a site of high symmetry. The local environment around the Eu²⁺ ion is cubic, with the europium ion at the center of a cube formed by eight fluoride ions at its corners. This results in a coordination number of eight for the Eu²⁺ ion. Conversely, each fluoride ion is surrounded by four Eu²⁺ ions in a tetrahedral arrangement, leading to a coordination number of four for the F⁻ ion.
The high symmetry of the Eu²⁺ site has significant implications for its spectroscopic properties. The electronic configuration of the Eu²⁺ ion is [Xe]4f⁷, which gives it a half-filled 4f shell and a ground state of ⁸S₇/₂. This state is spherically symmetric and not split by the crystal field in the first order.
Crystal Field Theory Applications in this compound Systems
Crystal Field Theory (CFT) is a model used to describe the breaking of degeneracies of electron orbital states, particularly d or f orbitals, due to the static electric field produced by surrounding ligands. In the case of EuF₂, the eight fluoride ions create a cubic crystal field around the Eu²⁺ ion.
According to CFT, the interaction between the central metal ion and the ligands is considered purely electrostatic. The negatively charged fluoride ions create a repulsive field that affects the energy levels of the Eu²⁺ ion's electrons. While the 4f orbitals are relatively shielded by the outer 5s and 5p electrons, the crystal field still has a noticeable effect on the excited states, particularly the 4f⁶5d¹ configuration.
The cubic crystal field in the fluorite structure splits the five d orbitals into two sets: a lower-energy doubly degenerate eg set and a higher-energy triply degenerate t₂g set. The energy difference between these sets is denoted as Δ. The luminescence of Eu²⁺ in fluoride lattices, a broad emission band, is attributed to the Laporte-allowed 4f⁶5d¹ → 4f⁷ transitions. The position and shape of this emission band are strongly influenced by the strength and symmetry of the crystal field, which affects the splitting of the 5d orbitals.
Impact of Ligand Field on Europium(II) Coordination Number and Geometry
The term "ligand field" is often used to encompass the effects of the surrounding ions on the central metal ion, including both electrostatic and covalent contributions. The nature of the ligands plays a crucial role in determining the coordination number and geometry of the Eu²⁺ ion.
In the case of fluoride lattices, the small size and high electronegativity of the fluoride ion favor a high coordination number. The stability of the fluorite structure for EuF₂ is a direct consequence of the favorable electrostatic interactions between the Eu²⁺ and F⁻ ions in this eight-coordinate geometry.
Factors that influence the coordination environment include:
Ionic Radii: The relative sizes of the cation and anion are a primary determinant of the coordination number. The radius ratio of Eu²⁺ to F⁻ is favorable for an eight-coordinate structure.
Table 3: Summary of Local Environment of Eu(II) in Fluoride Lattices
| Parameter | Description |
|---|---|
| Local Site Symmetry | Cubic (Oh) |
| Coordination Number of Eu²⁺ | 8 |
| Coordination Geometry of Eu²⁺ | Cubic |
| Coordination Number of F⁻ | 4 |
| Coordination Geometry of F⁻ | Tetrahedral |
| Eu²⁺ Ground State | ⁸S₇/₂ |
Structural Defects, Disorder, and Compensation Mechanisms
The introduction of aliovalent dopants—ions with a different charge than the host cation (Eu²⁺)—into the EuF₂ lattice requires sophisticated charge compensation mechanisms to maintain the electrostatic balance of the crystal. When a trivalent rare-earth ion (RE³⁺), such as Gadolinium(III) (Gd³⁺) or Yttrium(III) (Y³⁺), substitutionally replaces a divalent Eu²⁺ ion, a net local positive charge (+1) is created. The primary mechanism to compensate for this excess charge in fluorite-structured hosts is the incorporation of an additional fluoride ion (F⁻) into one of the empty interstitial sites within the cubic lattice. desy.deepjap.org This interstitial fluoride ion is localized near the trivalent dopant, forming a defect cluster.
Another effective strategy for charge compensation involves co-doping with monovalent alkali ions (M⁺), such as Sodium (Na⁺) or Potassium (K⁺). desy.deresearchgate.net In this approach, two Eu²⁺ host cations are replaced by one trivalent ion (RE³⁺) and one monovalent ion (M⁺). The combination of a +3 and a +1 ion on the cation sublattice perfectly balances the charge of the two +2 ions they replace, thereby preventing the formation of interstitial fluoride ions or cation vacancies. desy.deresearchgate.netrsc.org This co-doping method can lead to better crystallinity and relieve lattice stress. desy.de
Table 1: Charge Compensation Mechanisms in Trivalent-Doped this compound
| Dopant Scenario | Substitutional Ion(s) | Charge Imbalance | Primary Compensation Mechanism | Resulting Defect Complex |
|---|---|---|---|---|
| Single Doping | 1x RE³⁺ replaces 1x Eu²⁺ | +1 | Incorporation of Interstitial F⁻ | [REEu – Fi] |
| Co-Doping | 1x RE³⁺ and 1x M⁺ replace 2x Eu²⁺ | 0 | Balanced Cation Substitution | [REEu – MEu] |
RE³⁺ = Trivalent Rare-Earth Ion; M⁺ = Monovalent Alkali Ion; [REEu] = RE³⁺ on a Eu²⁺ site; [Fi] = Interstitial Fluoride Ion.
Beyond intentional dopants, unintentional impurities can be incorporated into the EuF₂ crystal during the synthesis and crystal growth processes. These impurities can originate from raw materials or the growth environment and can exist as substitutional or interstitial defects. researchgate.net Common metallic impurities found in fluoride crystals include other alkaline earth metals, alkali metals, and transition metals. nih.gov Given their similar ionic radii and divalent charge, ions like Strontium (Sr²⁺) or Calcium (Ca²⁺) can readily substitute for Eu²⁺ ions on the cation sublattice with minimal lattice distortion.
Non-metallic impurities, particularly oxygen, are also prevalent. researchgate.net An oxygen ion (O²⁻) can replace a fluorine ion (F⁻) on an anionic site. epjap.org This substitution creates a local charge imbalance and perturbs the crystal field environment. Such substitutional oxygen defects are known to significantly affect the luminescent properties of rare-earth-doped fluoride materials. osti.gov
The orientation of these impurities within the host lattice is generally dictated by the crystallographic axes of the EuF₂ structure. Substitutional impurities occupy regular lattice sites, preserving the long-range order of the crystal but altering the local symmetry. For instance, the substitution of a Eu²⁺ ion by a trivalent rare-earth ion, compensated by a nearby interstitial fluoride ion, reduces the local symmetry from cubic (Oh) to tetragonal (C4v) or trigonal (C3v), depending on the position of the interstitial fluoride. researchgate.net These localized changes in symmetry and crystal field strength directly influence the electronic energy levels of neighboring ions and can be detected through spectroscopic techniques. mdpi.com
Table 2: Common Impurities and Their Likely Incorporation in the EuF₂ Lattice
| Impurity Type | Example Ion(s) | Likely Lattice Site | Charge Relative to Host Ion | Effect on Local Structure |
|---|---|---|---|---|
| Isovalent Cation | Sr²⁺, Ca²⁺ | Substitutional (Eu²⁺ site) | 0 | Minor lattice strain |
| Aliovalent Cation | Ce³⁺, Y³⁺, Na⁺ | Substitutional (Eu²⁺ site) | +1 or -1 | Requires charge compensation; significant lattice distortion |
| Anionic | O²⁻ | Substitutional (F⁻ site) | -1 | Requires charge compensation; alters local crystal field |
| Metallic | Pb²⁺, Al³⁺ | Substitutional (Eu²⁺ site) | 0 or +1 | Can create new electronic states and affect optical properties |
Electronic Structure and Theoretical Studies of Europium Ii Fluoride
Electronic Configuration of Eu²⁺ (4f⁷) and its Ground and Excited States
The divalent europium ion (Eu²⁺) possesses a unique electronic structure among the lanthanides. The neutral europium atom has an electron configuration of [Xe] 4f⁷ 6s². shef.ac.uk Upon ionization to form the Eu²⁺ cation, it loses the two outermost 6s electrons, resulting in a half-filled 4f shell with the configuration [Xe] 4f⁷. stackexchange.com This 4f⁷ configuration is particularly stable and is responsible for the distinct properties of Eu²⁺.
The ground state of the free Eu²⁺ ion is designated by the term symbol ⁸S₇/₂, arising from the seven unpaired electrons in the 4f orbitals, each with a spin of +1/2, leading to a total spin (S) of 7/2 and zero orbital angular momentum (L=0). shef.ac.uknih.gov This high spin state is a consequence of Hund's rules.
While the 4f electrons are well-shielded by the outer 5s and 5p electrons, leading to sharp, narrow energy levels, the interaction with a crystal lattice can cause slight perturbations. researchgate.net The 4f⁷ configuration gives rise to a complex system of energy levels, with a total of 119 possible spectral terms. researchgate.net Experimentally, beyond the ⁸S ground state, the first excited states within the 4f⁷ manifold are the ⁶P and ⁶I terms. researchgate.net
Excitation of an electron from the 4f orbital to the higher-energy 5d orbital leads to the excited state configuration 4f⁶5d¹. This excited state is not as well shielded and is strongly influenced by the surrounding ligand environment, a key factor in the optical properties of EuF₂. nih.govnih.gov
Table 1: Electronic States of the Eu²⁺ Ion
| Configuration | Description | Key Spectral Terms |
| [Xe] 4f⁷ | Ground State | ⁸S₇/₂, ⁶P, ⁶I |
| [Xe] 4f⁶5d¹ | First Excited State | Varies with ligand field |
Spectroscopic Signatures of 4f-5d and 4f-4f Electronic Transitions in Eu(II) Fluoride (B91410)
The luminescence of Europium(II) fluoride and materials doped with Eu²⁺ is dominated by electronic transitions between the 4f and 5d orbitals.
4f-5d Transitions: The most prominent spectroscopic feature of Eu²⁺ is the broad emission band resulting from the 4f⁶5d¹ → 4f⁷ transition. nih.gov This transition is Laporte-allowed, meaning it has a high probability of occurring, which results in intense emissions and short radiative lifetimes, typically on the order of a microsecond. nih.govnih.gov The energy and bandwidth of this emission are highly sensitive to the host lattice. For instance, in strontium fluoride (SrF₂) nanoparticles doped with europium, a blue emission is observed at 416 nm. nih.gov
The absorption or excitation spectrum corresponding to the 4f⁷ → 4f⁶5d¹ transition typically shows broad bands. The crystal field created by the fluoride ligands splits the 5d orbitals into different energy levels, commonly designated as e_g and t₂_g in cubic symmetry. This splitting leads to multiple absorption bands in the ultraviolet and near-ultraviolet regions. medphysics-irk.ruresearchgate.net
4f-4f Transitions: In contrast to the broad 4f-5d bands, transitions within the 4f⁷ configuration (4f-4f transitions) are Laporte-forbidden. This results in much weaker, sharp, line-like emissions. nih.gov While less common for Eu²⁺ luminescence, which is typically dominated by the allowed 5d-4f transition, sharp emission bands have been observed between 354 and 376 nm in some hosts, which are attributed to these intraconfigurational 4f-4f transitions. nih.gov These transitions have significantly longer radiative lifetimes, on the order of milliseconds. nih.gov
Table 2: Spectroscopic Transitions in Eu²⁺
| Transition Type | Configuration Change | Emission Characteristics |
| Inter-configurational | 4f⁶5d¹ → 4f⁷ | Broad, intense bands (e.g., 390–580 nm) |
| Intra-configurational | 4f⁷ → 4f⁷ | Sharp, weak lines (e.g., 354–376 nm) |
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of materials like this compound. DFT calculations are used to predict geometries, energies, and a variety of spectroscopic properties, providing a bridge between theoretical models and experimental observations. core.ac.uk
DFT is a ground-state theory that bypasses the complexity of the many-body Schrödinger equation by focusing on the electron density. core.ac.uk For lanthanide compounds, standard DFT can face challenges due to the localized and strongly correlated nature of the 4f electrons. researchgate.net However, advancements and specialized approaches allow for the successful calculation of key properties.
In the context of EuF₂, DFT can be used to:
Calculate Electronic Structure: Determine the density of states (DOS) and band structure, revealing the contributions of Eu 4f, 5d, and F 2p orbitals to the electronic makeup of the compound. arxiv.orgyoutube.com
Analyze Bonding: Investigate the nature of the Eu-F bond and the local coordination environment.
Predict Spectroscopic Properties: While DFT is a ground-state theory, time-dependent DFT (TD-DFT) can be used to calculate excitation energies, which correspond to the 4f-5d transitions observed in absorption and excitation spectra. core.ac.uk
Evaluate Defect Energetics: In Eu²⁺-doped fluorides, DFT can calculate the formation energies of defects and the stability of Eu²⁺ substituting for a host cation, which is crucial for understanding luminescence. researchgate.net
Studies on related systems, such as Eu-doped lead phosphate (B84403) and EuPd₂Si₂, demonstrate how DFT can analyze the effects of doping on electronic states, evaluate cohesive energies, and trace charge redistribution upon changes in the local environment. arxiv.orgresearchgate.net
Ab Initio Molecular Simulations for Energy Conversion Processes in Doped Fluorides
Ab initio (from first principles) methods provide a highly accurate, parameter-free approach to studying the electronic structure and dynamics of materials. These methods are particularly valuable for understanding the complex energy conversion processes in Eu²⁺-doped fluorides, such as those occurring during luminescence.
One of the key methods used is the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2). This approach has been successfully applied to study the 4f → 5d transitions in Eu²⁺-doped calcium fluoride (CaF₂), a system chemically similar to EuF₂. researchgate.net
These high-level quantum chemical calculations can:
Determine Accurate Energy Levels: Calculate the energies of the ground 4f⁷ and excited 4f⁶5d¹ states, including the crucial effects of spin-orbit coupling. researchgate.net
Simulate Absorption Spectra: Predict the transition energies and intensities of the 4f → 5d absorption bands, allowing for direct comparison with experimental spectra and aiding in the assignment of spectral features. researchgate.net
Model Local Structures: By using embedded cluster models, these simulations can accurately represent the Eu²⁺ ion and its immediate coordination sphere of fluoride ions within the host crystal lattice. researchgate.net
Molecular dynamics (MD) simulations, which can be based on ab initio principles (AIMD), are also used to study the structural environment around the europium ion. tandfonline.com MD simulations on Eu-doped glasses have been used to determine Eu-O distances, coordination numbers, and the tendency of ions to cluster, all of which are critical factors influencing energy transfer and luminescence efficiency. tandfonline.comscispace.com
Computational Studies on Ligand Influence on Europium(II) Electronic Properties
The electronic properties of the Eu²⁺ ion, particularly the energy of its 5d orbitals, are strongly influenced by the surrounding ligands—in this case, the fluoride ions (F⁻). nih.gov The interaction between the Eu²⁺ ion and the electric field generated by the ligands is known as the ligand field or crystal field effect. Computational studies are essential for quantifying this influence.
Key findings from computational studies include:
Sensitivity of 5d Orbitals: Unlike the shielded 4f orbitals, the 5d orbitals extend further from the nucleus and interact directly with the ligands. This interaction causes the 5d orbitals to split into different energy levels, directly affecting the 4f-5d transition energies and, consequently, the color of the emitted light. nih.govnih.gov
Ligand Field Modeling: The Angular Overlap Model (AOM) is one computational framework used to analyze ligand field effects. It has been used to study Eu³⁺ oxo-compounds, showing how the bonding partners of the primary ligand (a "second-sphere" effect) can significantly influence the electronic transition energies. acs.org Similar principles apply to Eu²⁺ in fluoride lattices.
Predicting Spectroscopic Shifts: Theoretical models can predict how changes in the local coordination geometry, Eu-F bond distances, and the introduction of different anions can tune the emission wavelength. nih.gov For example, studies on Eu²⁺ in mixed hydride-fluoride hosts have shown that the different polarizabilities of the H⁻ and F⁻ ligands strongly influence the Eu²⁺ d-levels and the resulting emission energies.
These computational approaches allow researchers to establish structure-property relationships, which are critical for designing new Eu²⁺-based fluoride materials with specific luminescent properties for applications in lighting, displays, and scintillators. acs.org
Luminescence Spectroscopy of this compound
Luminescence spectroscopy is a critical tool for investigating the electronic structure and optical properties of this compound (EuF₂) and systems doped with Eu²⁺ ions. The characteristic luminescence of the Eu²⁺ ion arises from parity-allowed electronic transitions between the ground 4f⁷ configuration and the excited 4f⁶5d¹ configuration. These transitions are strongly influenced by the host lattice, resulting in broad and intense emission bands that are highly sensitive to the local crystalline environment.
The photoluminescence (PL) of materials containing Eu²⁺ is characterized by broad emission and excitation bands, a direct consequence of the 5d-4f parity-allowed transitions. The exact position and shape of these bands are highly dependent on the host crystal field.
Emission Spectra: When excited by UV or near-UV light, Eu²⁺ ions exhibit intense, broad-band luminescence. For instance, in Eu²⁺-doped Calcium Fluoride (CaF₂) nanocrystals, a strong blue luminescence band is observed around 425 nm. nih.govresearchgate.net This emission is assigned to the d → f transition of Eu²⁺ ions located at substitutional sites within the CaF₂ nanocrystals. nih.gov A weaker, long tail in the visible region can also be present, which is attributed to Eu²⁺ ions in perturbed sites, possibly due to structural defects or the presence of charge-compensating ions like interstitial fluorine or substitutional oxygen. nih.gov Similarly, Eu-doped Strontium Fluoride (SrF₂) transparent ceramics show a distinct emission peak at 410 nm, also originating from the 5d–4f transitions of Eu²⁺ ions. myu-group.co.jp In some multicomponent fluoride ceramics, Eu²⁺ ions can produce a narrower emission band with a peak at about 395 nm. vietnamjournal.ru
Excitation Spectra: The excitation spectra for the characteristic Eu²⁺ emission are also broad, reflecting the absorption of energy to promote an electron from the 4f ground state to the 5d excited state. In Eu²⁺-doped CaF₂ nanocrystals, the excitation spectrum for the 425 nm emission shows a broad and structured band between 310 and 410 nm. nih.gov This structure is due to the splitting of the 5d orbitals by the crystal field of the host lattice. nih.gov For Eu-doped SrF₂ ceramics, efficient excitation occurs at wavelengths of 250 and 350 nm. myu-group.co.jp The analysis of both emission and excitation spectra provides valuable insight into the local symmetry and environment of the Eu²⁺ ion within the host material.
| Host Material | Excitation Wavelength(s) (nm) | Emission Peak (nm) | Attributed Transition |
|---|---|---|---|
| CaF₂ Nanocrystals in Glass-Ceramic | 310 - 410 (Broad Band) | 425 | 5d → 4f |
| SrF₂ Transparent Ceramic | 250, 350 | 410 | 5d → 4f |
| Na₃CaMg₃AlF₁₄ Ceramic | 330 | ~395 | 4f⁶5d → 4f⁷ |
Scintillators are materials that convert high-energy ionizing radiation, such as X-rays or gamma rays, into ultraviolet or visible light. myu-group.co.jpmyu-group.co.jp Europium-doped fluoride materials are effective scintillators due to the efficient luminescence of the Eu²⁺ ion.
Under X-ray irradiation, Eu-doped SrF₂ transparent ceramics exhibit scintillation with emission peaks at 300 nm and 410 nm. myu-group.co.jp The 410 nm emission is attributed to the 5d–4f transitions of Eu²⁺ ions, consistent with photoluminescence results. myu-group.co.jp The emission at 300 nm is identified as originating from self-trapped excitons (STEs). myu-group.co.jp Similarly, Eu²⁺ 5d-4f radioluminescence has been detected in Eu-doped CaF₂ crystals under α-ray excitation. researchgate.netscite.ai
The scintillation light yield is a key parameter for evaluating scintillator performance. For a 0.1% Eu-doped SrF₂ transparent ceramic, the light yield was estimated to be approximately 6100 photons/MeV when irradiated with ¹³⁷Cs γ-rays. myu-group.co.jp The decay time of the scintillation signal helps to distinguish between different emission origins. In Eu-doped SrF₂, the decay time confirms that the 410 nm emission is from Eu²⁺, while the 300 nm emission is from STEs. myu-group.co.jp The study of radioluminescence is crucial for applications in medical imaging (X-ray CT, PET), security, and particle physics. myu-group.co.jp
| Material | Excitation Source | Emission Peaks (nm) | Origin of Emission | Light Yield (photons/MeV) |
|---|---|---|---|---|
| 0.1% Eu-doped SrF₂ | X-rays, ¹³⁷Cs γ-rays | 300, 410 | STE, Eu²⁺ (5d-4f) | ~6100 |
| Eu-doped CaF₂ | α-rays | ~400 | Eu²⁺ (5d-4f) | Not Specified |
Thermoluminescence (TL) is the emission of light from a material upon heating, following previous exposure to ionizing radiation. The analysis of TL glow curves provides information about electron and hole trapping states within the material's band gap.
In Eu²⁺-doped SiO₂-CaF₂ glass-ceramics, a single, dominant thermoluminescence glow peak is observed at 85 °C after X-ray irradiation. nih.govresearchgate.net This peak is attributed to the recombination of F-centers (an electron trapped at an anion vacancy) with holes related to the Eu²⁺ centers within the CaF₂ nanocrystals. nih.govresearchgate.net In other Eu-doped fluoride phosphors, such as Na₃SO₄F:Eu, glow peaks can appear at higher temperatures, between 200 °C and 300 °C, with the TL intensity increasing with higher concentrations of the Europium dopant. isca.me
The mechanism of thermoluminescence in these systems involves the trapping of charge carriers (electrons and holes) created by high-energy radiation at defect sites in the crystal lattice. When the material is heated, the trapped carriers are released and recombine at luminescence centers, in this case, the Eu²⁺ ions, resulting in light emission. The temperature of the glow peak is related to the energy depth of the corresponding trapping state. isca.meaps.org Therefore, TL spectroscopy is a powerful method for characterizing defect centers and energy storage properties in this compound systems.
The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (QY) and the absolute luminescence efficiency (AE) under high-energy excitation.
The QY is the ratio of the number of photons emitted to the number of photons absorbed. For Eu²⁺-doped CaF₂ nanocrystals embedded in a silica-based glass-ceramic, a high photoluminescence quantum yield of approximately 76% (or 0.76) has been reported. nih.govresearchgate.net In another study, a 0.1% Eu-doped SrF₂ transparent ceramic was found to have a PL quantum yield of 8.1%. myu-group.co.jp These values are highly dependent on the host material, dopant concentration, and the presence of defects that can act as non-radiative recombination centers.
Under X-ray excitation, the performance is often measured by the absolute luminescence efficiency, which relates the energy of the emitted light to the energy deposited by the radiation. For a CaF₂:Eu single crystal, the absolute efficiency was found to be optimal at an X-ray tube voltage of 80 kV. mdpi.com The luminescence efficiency of this CaF₂:Eu sample showed higher values compared to other common scintillators like LSO and BGO across the examined radiographic energy range. mdpi.com Such quantitative measurements are essential for optimizing phosphor and scintillator compositions for specific applications.
| Material | Measurement | Value | Excitation |
|---|---|---|---|
| Eu²⁺-doped CaF₂ nanocrystals in glass-ceramic | Quantum Yield (QY) | ~76% | UV Light |
| 0.1% Eu-doped SrF₂ transparent ceramic | Quantum Yield (QY) | 8.1% | UV Light |
| CaF₂:Eu single crystal | Absolute Efficiency (AE) | Peak at 70-90 kV tube voltage | X-rays |
Luminescence quenching refers to any process that decreases the intensity of fluorescence. In Eu²⁺-doped materials, several quenching mechanisms can occur.
Concentration Quenching: As the concentration of Eu²⁺ ions increases, the luminescence intensity initially rises but then begins to decrease beyond an optimal concentration. nih.gov This is due to concentration quenching, where the increased proximity of Eu²⁺ ions leads to non-radiative energy transfer between them, ultimately dissipating the energy as heat rather than light. acs.org In mixed-hydride fluorides EuHₓF₂₋ₓ, however, limited concentration quenching is observed, which is explained by the suppression of long-range energy migration due to local environment disorder. acs.org
Thermal Quenching: The luminescence intensity of Eu²⁺ can also decrease with increasing temperature. This thermal quenching is often caused by the thermal activation of non-radiative decay pathways. vietnamjournal.ru For example, the excited electron in the 5d state can be thermally promoted to the conduction band or relax through phonon-assisted processes. The temperature stability of luminescence is an important parameter for applications. In some multicomponent fluoride ceramics like NaCaMg₂F₇:Eu²⁺, good temperature stability is observed, with the luminescence intensity dropping to half its initial value (T₁/₂) at a high temperature of 543 K. vietnamjournal.ru
Other quenching mechanisms can involve defects in the host lattice or the photo-oxidation of Eu²⁺ to Eu³⁺. In BaMgAl₁₀O₁₇:Eu²⁺ phosphors, degradation under VUV irradiation involves the oxidation of Eu²⁺, but the quenching of the blue luminescence is more rapid than the rate of oxidation, suggesting that defects created during irradiation act as "killer centers" for the remaining Eu²⁺ luminescence. acs.org
Magnetic Resonance Spectroscopy of this compound
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating paramagnetic centers, such as the Eu²⁺ ion. nih.gov The Eu²⁺ ion has a 4f⁷ electronic configuration, resulting in a half-filled f-shell and an effective spin of S = 7/2. nih.gov
The EPR spectrum of Eu²⁺ in a crystalline host is complex. In a single crystal, the spectrum would consist of seven fine structure lines (from the S = 7/2 spin), with each line further split into hyperfine lines due to the interaction with the nuclear spins of the two stable europium isotopes, ¹⁵¹Eu and ¹⁵³Eu, both of which have a nuclear spin I = 5/2. nih.gov
In polycrystalline or nanocrystalline materials, such as Eu²⁺-doped CaF₂ nanocrystals, the random orientation of the crystals averages out the angular dependencies, resulting in a very broad and complex EPR signal. nih.gov For Eu²⁺ in CaF₂ nanocrystals, a comprehensive signal with an isotropic g-value of 1.9972 has been observed. nih.gov The significant broadening of the EPR spectrum in these systems is often a result of strong spin-spin exchange interactions between neighboring Eu²⁺ ions, which can be indicative of a high local doping concentration. nih.gov EPR studies confirm the presence of Eu²⁺ ions and provide insight into their distribution and interactions within the host lattice. nih.govresearchgate.net
An in-depth analysis of this compound (EuF₂) systems necessitates the use of advanced spectroscopic techniques to elucidate its electronic structure, spin states, crystal structure, and vibrational properties. This article focuses on the characterization of EuF₂ using a suite of sophisticated spectroscopic methods, providing detailed research findings for each.
Magnetic Properties and Phenomena in Europium Ii Fluoride Systems
Paramagnetism and the Behavior of Eu²⁺ Ion with an ⁸S Ground Configuration
The magnetic properties of Europium(II) fluoride (B91410) (EuF₂) are fundamentally dictated by the electronic configuration of the divalent europium ion (Eu²⁺). The Eu²⁺ ion possesses a half-filled 4f shell (4f⁷), which results in a ground state term of ⁸S₇/₂. aip.org This configuration means that the orbital angular momentum is zero (L=0), and the total angular momentum is solely due to the spin of the seven unpaired electrons (S=7/2). This high spin state is responsible for the ion's significant magnetic moment.
In its pure, stoichiometric form, Europium(II) fluoride behaves as a paramagnetic material. aip.org The magnetic moments of the individual Eu²⁺ ions are randomly oriented in the absence of an external magnetic field. Even at very low temperatures, studies on single-crystal samples of high purity and stoichiometry have shown that the EuF₂ host lattice remains paramagnetic down to at least 1.6°K. aip.org This behavior is characterized by a broad paramagnetic resonance signal that persists and broadens as the temperature is lowered. aip.org The theoretical magnetic susceptibility-temperature product (χT) for an isolated Eu²⁺ ion with an S = 7/2 ground state is 7.875 cm³ K mol⁻¹, a value that serves as a benchmark for experimental measurements. nih.gov
Low-Temperature Magnetic Ordering: Antiferromagnetism and Exchange Interactions
Initial investigations into the magnetic properties of EuF₂, particularly those conducted on powder samples, suggested the onset of antiferromagnetic ordering at approximately 2°K. aip.orgaip.org This led to the expectation that EuF₂, like other europium chalcogenides (oxide, sulfide, selenide, and telluride), would exhibit magnetic ordering at low temperatures. aip.org Antiferromagnetism is a state where adjacent magnetic ions align in an anti-parallel configuration, resulting in a net magnetic moment of zero in the absence of an external field. This ordering arises from exchange interactions, which are quantum mechanical effects that couple the spins of neighboring ions. In many insulating compounds, this occurs via a superexchange mechanism mediated by the anions (in this case, fluoride ions). aip.org
However, more recent and detailed studies using single crystals have challenged the notion that pure, bulk EuF₂ is intrinsically antiferromagnetic. aip.org These studies indicate that the antiferromagnetic signals observed are not a property of the EuF₂ host lattice itself but are instead linked to impurities or nonstoichiometry within the crystal structure. aip.org While the EuF₂ host remains paramagnetic, the presence of these magnetically ordered phases can lead to the appearance of antiferromagnetic characteristics in experimental measurements. aip.org
Magnetic Susceptibility Measurements and Analysis
Magnetic susceptibility measurements are a primary tool for characterizing the magnetic state of a material. For a paramagnetic substance like this compound, the molar magnetic susceptibility (χm) is positive and typically follows the Curie-Weiss law at temperatures above any potential ordering temperature. fizika.si This law describes a relationship where susceptibility is inversely proportional to temperature.
Experimental data for EuF₂ is consistent with the paramagnetic behavior of the Eu²⁺ ion. At room temperature, the molar magnetic susceptibility has been reported, as shown in the table below. Analysis of susceptibility as a function of temperature helps in determining the effective magnetic moment of the Eu²⁺ ion and the nature of the magnetic interactions. In pure paramagnetic systems, the susceptibility increases as the temperature decreases. Deviations from this behavior at low temperatures can signal the onset of magnetic ordering or other complex magnetic phenomena. aps.org However, in high-purity EuF₂ crystals, the material remains paramagnetic down to very low temperatures. aip.org
| Compound | Formula | Molar Magnetic Susceptibility (χm) at Room Temperature (cgs units) |
|---|---|---|
| This compound | EuF₂ | +23750 x 10⁻⁶ cm³/mol |
Data sourced from fizika.si
Electron Spin Resonance (ESR) Investigations of Antiferromagnetic Resonance (AFMR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a sensitive technique used to probe paramagnetic species and magnetic ordering. lu.lv In the context of EuF₂, ESR studies at X-band frequencies were employed to search for the existence of Antiferromagnetic Resonance (AFMR), which would be a definitive sign of an antiferromagnetically ordered state. aip.org
These investigations on single-crystal samples of EuF₂ yielded complex results. At liquid helium temperatures, some samples did exhibit a weak AFMR signal. aip.org However, this signal was invariably accompanied by a very broad and intense paramagnetic resonance signal (with a peak-to-peak linewidth of approximately 3–4 kOe). aip.org This broad paramagnetic signal is characteristic of concentrated rare-earth compounds and was observed to persist down to the lowest temperatures investigated (around 1.6°K). aip.org Crucially, in the samples that were closest to ideal stoichiometry and purity, only the paramagnetic resonance was observed, with no trace of an AFMR signal. aip.org This strongly suggests that the antiferromagnetic ordering is not an intrinsic property of the pure EuF₂ lattice. aip.org
Influence of Nonstoichiometry and Impurities on Magnetic Ordering and Resonance Signals
The discrepancies between early reports of antiferromagnetism and later findings of paramagnetism in EuF₂ are explained by the significant influence of nonstoichiometry and impurities. aip.org It was discovered that this compound is often nonstoichiometric. aip.org The synthesis of nonstoichiometric phases, described as EuF₂₊ₓ, has been documented. researchgate.net
Detailed ESR and AFMR studies established a direct correlation between the presence of antiferromagnetic ordering and crystal impurities. aip.org The strength of the weak AFMR signal was found to be directly proportional to the concentration of included impurities within the EuF₂ host crystal. aip.org In samples exhibiting AFMR, a transition temperature (Néel temperature, Tₙ) of 19.5°K was observed. aip.org The impurities were identified as hexagonally shaped platelets oriented in the (111) planes of the host lattice. aip.org It is believed that these magnetically ordered inclusions are a form of divalent europium oxyfluoride. aip.org Therefore, the antiferromagnetism detected in some EuF₂ samples originates from these impurity phases, while the pure EuF₂ host remains paramagnetic. aip.org
Theoretical Models for Magnetic Behavior (e.g., Uniaxial Antiferromagnetic Models)
To understand the nature of the observed AFMR signals originating from the impurity phases within the EuF₂ crystals, theoretical models were applied. A simple uniaxial antiferromagnetic model was found to give good agreement with the experimental resonance data. aip.org This model assumes that the magnetic moments have a preferred single axis (the "easy axis") along which they align in an antiparallel fashion. The observed uniaxial anisotropy in the resonance experiments supports the application of this model. aip.org
By applying this model to the AFMR data, key parameters characterizing the magnetic interactions within the impurity phase were calculated. The exchange field (Hₑ), which represents the strength of the interaction between neighboring magnetic ions, and the anisotropy field (Hₐ), which quantifies the energy required to rotate the magnetic moments away from the easy axis, were determined. aip.org These calculations assumed a fluorite structure with an ordering of the second kind. aip.org
| Parameter | Symbol | Calculated Value (Oe) | Description |
|---|---|---|---|
| Exchange Field | Hₑ | 4.84 x 10⁴ | Represents the strength of the exchange interaction between magnetic ions. |
| Anisotropy Field | Hₐ | 65 | Represents the energy barrier to reorienting the magnetic moments away from the easy axis. |
Data sourced from aip.org
Structure Property Relationships and Tunability in Europium Ii Fluoride
Correlation between Crystal Structure, Electronic Transitions, and Optical Properties
Europium(II) fluoride (B91410) crystallizes in the cubic fluorite structure, a common motif for alkaline earth fluorides. wikipedia.orgmaterialsproject.org This structure is characterized by the space group Fm-3m, with the Eu²⁺ cations forming a face-centered cubic (fcc) sublattice and the F⁻ anions occupying the tetrahedral interstitial sites. wikipedia.orgmaterialsproject.org This specific coordination environment, where each Eu²⁺ ion is surrounded by eight F⁻ ions in a cubic geometry, dictates the nature of the electronic transitions and, consequently, the material's optical properties. materialsproject.orgresearchgate.net
The luminescence of Eu²⁺-activated materials is governed by electronic transitions involving the 4f and 5d orbitals. mdpi.com The ground state of the Eu²⁺ ion is ⁴f⁷ (⁸S₇/₂). aip.org Upon excitation, an electron is promoted from the 4f orbital to an empty 5d orbital, resulting in the ⁴f⁶5d¹ excited state configuration. nih.govresearchgate.net Because these 4f-5d transitions are parity-allowed, they result in broad and intense emission bands. nih.govresearchgate.netnih.gov
The precise energy of these transitions, and thus the color of the emitted light, is highly sensitive to the crystal field, which is the local electrostatic environment created by the surrounding ligands (in this case, F⁻ ions). mdpi.comresearchgate.net The 5d orbitals, unlike the well-shielded 4f orbitals, are directly exposed to this field, causing them to split into different energy levels (e.g., t₂g and eₖ in an octahedral field). unifr.chacs.orguga.edu The magnitude of this crystal-field splitting determines the energy of the 4f⁶5d¹ → ⁴f⁷ emission. unifr.ch In the fluorite structure of EuF₂, the specific symmetry and strength of the crystal field exerted by the fluoride anions lead to its characteristic broad-band luminescence. nih.govresearchgate.net In some host lattices with a weak crystal field, sharp f-f transition luminescence can be observed from Eu²⁺. rsc.org
Table 1: Crystallographic and Electronic Properties of Europium(II) Fluoride
| Property | Value |
| Crystal System | Cubic |
| Structure Type | Fluorite |
| Space Group | Fm-3m (No. 225) wikipedia.org |
| Lattice Constant (a) | 584.23 pm wikipedia.org |
| Ground State Configuration | [Xe] 4f⁷ aip.org |
| Excited State Configuration | [Xe] 4f⁶5d¹ nih.gov |
| Primary Optical Transition | 4f⁶5d¹ → ⁴f⁷ (d-f) nih.gov |
Tuning Luminescence Wavelength and Intensity through Anion Substitution (e.g., Hydride/Fluoride Substitution)
A powerful method for tuning the optical properties of EuF₂ is through anion substitution, where fluoride ions are partially or fully replaced by other anions. This modification directly alters the crystal field around the Eu²⁺ ion, thereby shifting the energy of the 5d orbitals and the resulting emission wavelength. acs.orgnih.gov
A notable example is the substitution of fluoride (F⁻) with hydride (H⁻) ions to form mixed-hydride fluorides (EuHₓF₂₋ₓ). acs.orgnih.gov Research has shown that while pure EuF₂ exhibits no emission, the introduction of hydride ions induces luminescence. nih.gov The energy of this emission is strongly dependent on the degree of substitution, x. acs.orgnih.gov As the hydride content increases, the emission peak shifts to longer wavelengths (a red-shift), moving from yellow to red. nih.gov
This red-shift is attributed to the nephelauxetic effect of the hydride anion. nih.gov The nephelauxetic effect describes the decrease in the inter-electron repulsion parameters of the central metal ion due to covalent interactions with the ligands. Hydride is a more covalently bonding and more polarizable anion than fluoride, which lowers the energy of the 5d orbitals relative to the 4f ground state, resulting in a lower energy (longer wavelength) emission. nih.gov The ability to systematically alter the emission color by varying the H⁻/F⁻ ratio demonstrates that anion substitution is a viable strategy for designing phosphors with tailored luminescent properties. acs.orgnih.gov
Table 2: Effect of Hydride Substitution on Eu²⁺ Luminescence in EuHₓF₂₋ₓ
| Hydride Content (x) | Observed Emission Color | Emission Wavelength Trend |
| Low (e.g., x = 0.20) | Yellow nih.gov | Shorter Wavelength |
| High (e.g., x = 0.67) | Red nih.gov | Longer Wavelength |
Impact of Dopant Concentration on Luminescent and Magnetic Characteristics in Doped Systems
However, beyond an optimal concentration, the luminescence intensity begins to decrease, a phenomenon known as concentration quenching. d-nb.info This quenching occurs because the average distance between Eu²⁺ ions becomes short enough for non-radiative energy transfer to occur between them, dissipating the excitation energy as heat rather than light. d-nb.info In Eu³⁺-doped SrF₂ nanoparticles, for example, very short lifetimes at high dopant concentrations (30-40 at.%) are attributed to cross-relaxation between neighboring Eu³⁺ ions. d-nb.info
The dopant concentration also significantly influences the magnetic properties of the host material. The Eu²⁺ ion has a high magnetic moment due to its seven unpaired 4f electrons (⁸S₇/₂ ground state). aip.org When doped into a magnetic host like Na₃FeF₆, the substitution of the host cation (Fe³⁺) with the dopant ion (Eu³⁺) alters the bulk magnetic behavior. Studies have shown that increasing the Eu³⁺ doping level in Na₃FeF₆ leads to a decrease in paramagnetic intensity. nih.gov This is because the Eu³⁺ ions replace the Fe³⁺ ions in the crystal lattice, and the paramagnetic contribution from Fe³⁺ is higher than that of Eu³⁺. nih.gov In contrast, pure EuF₂ was initially thought to be antiferromagnetic at very low temperatures, though later studies indicated that observed magnetic ordering was likely due to impurities, with the pure host remaining paramagnetic down to 1.6°K. aip.org
Ligand Design and Coordination Chemistry for Modulating Electronic and Optical Properties
The electronic and optical properties of Europium(II) can be precisely controlled through the principles of coordination chemistry and strategic ligand design. rsc.org While the 4f orbitals of the Eu²⁺ ion are deep-seated and largely unperturbed by the chemical environment, the energy of the outer 5d orbitals is readily influenced by the surrounding ligands. nih.gov This sensitivity allows for the tuning of luminescence and other properties by modifying the coordination sphere of the europium ion. nih.govnih.gov
The key factors in ligand design that influence Eu²⁺ properties include:
Ligand Field Strength: The strength of the electrostatic field generated by the ligands directly determines the splitting of the 5d orbitals. unifr.chresearchgate.net Stronger field ligands lead to a larger energy splitting, which can be used to shift the emission wavelength. unifr.ch
Covalency: The degree of covalent character in the Eu-ligand bond affects the energetic position of the 5d levels. unifr.ch More covalent interactions tend to lower the energy of the 5d orbitals, leading to a red-shift in emission. researchgate.net
Coordination Number and Geometry: The number of coordinating atoms and their spatial arrangement (e.g., octahedral, tetrahedral) define the symmetry and nature of the crystal field, which in turn dictates the pattern of 5d orbital splitting. nih.govacs.org For example, differences in the coordination chemistry of Eu²⁺ complexes with TMEDA versus DMPE ligands were attributed to the larger covalent radius of phosphorus compared to nitrogen, resulting in a less crowded metal center and a different final structure. nih.gov
Steric and Electronic Effects: The size (steric bulk) and electron-donating or -withdrawing nature of the ligands can influence the stability of the complex and the redox properties of the Eu²⁺ center. nih.gov For instance, the use of electron-withdrawing C₆F₅ groups on a ligand was shown to facilitate the oxidation of Eu²⁺ to Eu³⁺. nih.gov
By carefully selecting ligands with specific electronic and steric properties, it is possible to create Eu²⁺ complexes with tailored emission colors, quantum yields, and redox potentials for applications in luminescence, catalysis, and magnetic resonance imaging. rsc.orgnih.gov
Structural Phase Transitions and their Relationship to Doping and Thermal Processing
Structural phase transitions, where a material changes from one crystal structure to another, can be induced in fluoride-based systems by factors such as doping and thermal processing. rsc.orgoptica.orgresearchgate.net These transitions can significantly alter the local environment of the Eu²⁺ ion and, as a result, modify the material's luminescent properties. rsc.org
Doping a host fluoride lattice with ions of a different size or charge can introduce strain and defects that favor a different crystal phase. rsc.orgoptica.org For example, in β-PbF₂ nanoparticles, a phase transition from a cubic to a tetragonal structure can be induced by increasing the concentration of Eu³⁺ dopants. optica.org Similarly, doping BaF₂ and SrF₂ with various ions like Bi³⁺, Al³⁺, or Gd³⁺ can cause a transformation from polycrystalline micro-crystals to single-crystalline nanoparticles. rsc.org This change is driven by the redistribution of surface charge on the crystal nucleus caused by the dopant ions. rsc.orgrsc.org
Thermal processing, or annealing, is another critical tool for controlling the crystalline phase and structure. d-nb.inforesearchgate.netresearchgate.net Heat treatment can be used to improve the crystallinity of a material, eliminate impurities, and induce crystallographic phase changes. researchgate.net In europium-doped yttrium oxyfluoride, samples heat-treated at 700 °C showed a predominance of an orthorhombic phase, while those treated at 800 °C crystallized in a rhombohedral phase. researchgate.net For Eu³⁺-doped SrF₂ nanoparticles, annealing increased the particle size and altered the local structure around the europium ions, leading to a change in luminescence properties. d-nb.inforesearchgate.net This demonstrates that both doping and thermal treatments are effective methods for manipulating the crystal structure to fine-tune the functional properties of europium-containing fluorides.
Research Directions and Emerging Applications in Advanced Materials Science
Development of Next-Generation Scintillator Materials and Radiation Detectors
Europium-doped fluoride (B91410) crystals are highly valued as scintillator materials, which convert high-energy radiation into detectable light. hellma-materials.com These materials are essential for applications in medical imaging, high-energy physics, and security. hellma-materials.com When ionizing radiation, such as X-rays or gamma rays, strikes a scintillator crystal, it excites the Eu²⁺ ions, which then rapidly de-excite by emitting photons of visible light. hellma-materials.comsamaterials.com The intensity of the emitted light is proportional to the energy of the incident radiation, allowing for effective detection and spectroscopy. hellma-materials.com
Research focuses on improving key scintillator properties like light yield (photons produced per MeV of absorbed energy), energy resolution, and decay time. epic-crystal.commyu-group.co.jp Europium-doped strontium iodide (SrI₂:Eu) scintillators, for example, exhibit very high light yields and excellent performance across a broad energy range. berkeleynucleonics.com Similarly, europium-doped calcium fluoride (CaF₂:Eu) is a low-density scintillator with a high light output, making it particularly well-suited for detecting beta particles (electrons) with high efficiency. berkeleynucleonics.com Innovations in materials like europium-doped strontium fluoride (SrF₂) transparent ceramics are also being explored, with studies showing promising scintillation light yields of approximately 6100 photons/MeV. myu-group.co.jp This ongoing development aims to create more efficient, faster, and higher-resolution detectors for a variety of scientific and industrial fields. myu-group.co.jpberkeleynucleonics.com
| Scintillator Material | Key Properties | Primary Applications |
|---|---|---|
| CaF₂:Eu (Europium-doped Calcium Fluoride) | High light output, low Z value, good energy resolution, fast decay time. epic-crystal.com | Detection of electrons (beta particles), gamma cameras, X-ray detectors, phoswich detectors. epic-crystal.comberkeleynucleonics.com |
| SrF₂:Eu (Europium-doped Strontium Fluoride) | Emission peak at 410 nm, light yield of ~6100 photons/MeV. myu-group.co.jp | X-ray and gamma-ray detection. myu-group.co.jp |
| SrI₂:Eu (Europium-doped Strontium Iodide) | Very high light yields, excellent energy resolution (<4% FWHM for 662 keV), free of intrinsic radioactivity. berkeleynucleonics.com | High-resolution gamma spectroscopy, radiation detection. berkeleynucleonics.com |
Advanced Phosphors for Display Technologies and Solid-State Lighting
The remarkable luminescent properties of Eu²⁺-activated phosphors are central to the advancement of solid-state lighting (SSL) and display technologies. researchgate.net In phosphor-converted light-emitting diodes (pc-LEDs), a blue or near-UV LED chip is coated with one or more phosphor materials that absorb the high-energy light and re-emit it at longer wavelengths. iitk.ac.inelectrochem.org The combination of these emissions produces white light.
Eu²⁺ is a crucial dopant for achieving efficient and stable phosphors. researchgate.net Unlike the narrow-line emissions from trivalent europium (Eu³⁺), the 5d→4f transition in Eu²⁺ produces a broad emission band whose color is highly dependent on the host crystal lattice. researchgate.netcore.ac.uk This allows for the tuning of emission colors from blue to red. core.ac.uk In particular, Eu²⁺ is essential for creating high-quality red phosphors, which are critical for warm-white lighting and for achieving a wide color gamut in displays. core.ac.uk
Researchers are actively developing novel host materials, such as nitrides and oxynitrides (e.g., M₂Si₅N₈:Eu²⁺ where M = Ca, Sr, Ba, and CaAlSiN₃:Eu²⁺), which offer high chemical stability and excellent performance at the high temperatures generated in powerful LED packages. electrochem.orgcore.ac.uk These advanced phosphors are enabling the creation of more energy-efficient, brighter, and longer-lasting lighting solutions and displays with superior color rendering. core.ac.ukenergy.gov
Fabrication of Novel Optical Materials and Devices for Optoelectronics
Europium(II) fluoride is a key component in the fabrication of a range of optical materials and optoelectronic devices. chivine-us.com Its applications extend to optical coatings, single crystal materials, and as a dopant in optical fibers for lasers and amplifiers. chivine-us.com The incorporation of Eu²⁺ into different host materials, particularly glass-ceramics, allows for the creation of multifunctional materials that combine the robust physical properties of glass with the superior optical characteristics of embedded fluoride nanocrystals. nih.gov
One significant area of research is the development of oxyfluoride glass-ceramics where Eu²⁺-doped fluoride nanocrystals are embedded within a silica (B1680970) glass matrix. nih.gov This process often involves the reduction of Eu³⁺ to Eu²⁺ during a high-temperature annealing process in a reducing atmosphere. nih.gov The resulting materials exhibit the characteristic broad, intense luminescence of Eu²⁺, making them suitable for a wide range of optical applications. researchgate.netnih.gov Studies on fluorohafnate glasses activated with EuF₂ have also been conducted to understand the optical absorption and luminescence properties, although Eu²⁺ luminescence in this specific host can be quenched. researchgate.net These research efforts are aimed at designing new materials with tailored optical properties for advanced photonic and optoelectronic applications. nih.gov
Exploration in Spintronic Devices and Advanced Data Storage
Spintronics is an emerging technology that utilizes the intrinsic spin of electrons, in addition to their charge, to process and store information. researchgate.net This approach promises to deliver devices with higher data storage density, faster operation, and lower power consumption compared to conventional electronics. researchgate.netresearchgate.net The search for suitable materials that exhibit both semiconducting and ferromagnetic properties at room temperature is a key challenge in this field. researchgate.net
Pioneering studies in the 1960s identified europium chalcogenides (e.g., EuO, EuS) as foundational magnetic semiconductors. researchgate.net While research on europium-containing fluorides in spintronics is less established, the fundamental magnetic properties of the europium ion make it a candidate for exploration. The development of magnetic thin films with large magnetocrystalline anisotropy is crucial for creating thermally stable data storage at the nanoscale (sub-10 nm). umn.edu The investigation of magneto-optical properties in europium-containing fluorides contributes to the broader understanding of how these materials interact with magnetic fields, which could inform the future design of spintronic components. researchgate.net The goal is to develop new multifunctional materials that can be integrated into next-generation memory and logic devices. umn.edu
Nanomaterials Research: Enhanced Properties of this compound Nanoparticles
The transition to nanoscale dimensions can significantly enhance the optical and physical properties of materials. Research into this compound and Eu²⁺-doped fluoride nanoparticles is a vibrant field focused on leveraging these size-dependent effects. Nanoscale phosphors are particularly desirable for miniaturizing devices and reducing light scattering. acs.org
Various synthesis methods are employed to create these nanomaterials, including one-step chemical methods using capping agents like oleic acid to control nanocube morphology. ul.ie Studies have shown that the emission intensity of Eu³⁺-doped BaF₂ nanocubes can be greatly enhanced through this approach, suggesting potential for similar enhancements in Eu²⁺ systems. ul.ie The synthesis of EuF₃ nanoparticles from ionic liquids has also been demonstrated, yielding crystalline particles smaller than 10 nm with tunable quantum efficiencies. acs.org A key focus of this research is achieving a high dispersion of europium ions within the host nanoparticles to optimize their luminescent performance and prevent quenching effects that can occur at high concentrations. mdpi.com These enhanced nanomaterials hold promise for new applications in high-resolution displays, advanced sensors, and other optical devices. ul.ie
Integration into Complex Hybrid Systems and Glass-Ceramics
A significant area of materials research involves integrating this compound or Eu²⁺-doped fluoride nanocrystals into larger, complex systems like glass-ceramics. nih.gov These hybrid materials combine the processability and durability of an amorphous glass matrix with the unique luminescent properties of the embedded crystalline fluoride phase. rsc.org This approach allows for the creation of robust, transparent materials with tailored optical functionalities.
The production of these glass-ceramics often involves a two-step process: first, a glass containing Eu³⁺ ions is formed, and then a controlled heat treatment induces the precipitation of fluoride nanocrystals (like CaF₂) incorporating the europium. nih.gov A subsequent annealing step in a reducing atmosphere converts Eu³⁺ to the optically active Eu²⁺ within the nanocrystals. nih.gov This method has been successfully used to embed Eu²⁺-doped CaF₂ nanocrystals, approximately 27 nm in size, into a silica matrix. nih.gov The resulting material exhibits the strong, broad blue luminescence characteristic of Eu²⁺, with a high photoluminescence quantum yield of around 76%. nih.gov Such hybrid systems are being investigated for applications ranging from X-ray storage phosphors to novel light sources. nih.gov
Development of Luminescent Probes for Chemical Sensing and Environmental Monitoring (e.g., Fluoride Detection)
The high sensitivity of europium's luminescence to its local chemical environment makes it an excellent candidate for developing chemical sensors. rsc.org Europium-based luminescent probes are being designed for the highly selective and sensitive detection of various analytes, including ions and small molecules, in clinical, biological, and environmental samples. mdpi.com
One notable application is the detection of fluoride ions in water. rsc.org Researchers have developed luminescent europium complexes that exhibit a significant enhancement in emission intensity specifically in the presence of fluoride. rsc.org This allows for the quantitative determination of fluoride within environmentally relevant concentration ranges. rsc.org Beyond fluoride, europium complexes have been engineered to act as probes for other substances. For instance, a complex formed between Eu³⁺ and the antibiotic tetracycline (B611298) shows a 15-fold increase in fluorescence when it binds to hydrogen peroxide, enabling its use as an optical sensor for H₂O₂. elsevierpure.comresearchgate.net The development of these probes is a key area of research, aiming to create reliable and practical sensing methods for a wide range of analytical challenges. mdpi.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for producing high-purity Europium(II) fluoride (EuF₂), and how can oxidation during synthesis be minimized?
- Methodological Answer : EuF₂ is typically synthesized via direct halogenation of europium metal with anhydrous HF under inert atmospheres (e.g., argon or nitrogen) . To prevent oxidation to Eu³⁺, strict control of reaction conditions (low oxygen/moisture, high-purity reagents) is critical. For molten salt systems (e.g., NaCl-KCl), partial reduction of Eu³⁺ to Eu²⁺ occurs, but post-synthesis quenching and phase analysis (XRD, XAS) are required to confirm purity .
Q. How do ionic radii discrepancies between Eu²⁺ and F⁻ affect the crystal structure of EuF₂?
- Methodological Answer : Shannon's revised ionic radii (Eu²⁺: ~1.31 Å for CN=8; F⁻: ~1.33 Å) suggest near-ideal packing in fluorite-type structures (CaF₂ structure). However, polyhedral distortion or covalence effects (e.g., Eu²⁺-F bond shortening due to electronegativity differences) may lead to deviations in lattice parameters . Pair experimental XRD data with bond-valence-sum (BVS) calculations to validate structural models .
Q. What analytical techniques are most reliable for quantifying Eu²⁺/Eu³⁺ ratios in mixed-phase europium fluoride systems?
- Methodological Answer : Combine X-ray absorption near-edge structure (XANES) to probe oxidation states and quantitative XRD with Rietveld refinement for phase quantification . For bulk samples, redox titration (e.g., cerimetric methods) can resolve discrepancies between chemical analysis and spectroscopic data .
Advanced Research Questions
Q. How can conflicting data on EuF₂ stability in aqueous systems be resolved?
- Methodological Answer : While EuF₂ is generally insoluble, hydrolysis or redox reactions in water may produce soluble Eu²⁺ species under specific pH/redox conditions. Use in situ Raman spectroscopy and electrochemical monitoring (cyclic voltammetry) to track dissolution kinetics and identify intermediate phases . Compare results with thermodynamic databases (e.g., PHREEQC) to model speciation .
Q. What strategies optimize EuF₂ synthesis for use in solid-state ion conductors or luminescent materials?
- Methodological Answer : Doping with aliovalent ions (e.g., Ca²⁺) enhances ionic conductivity by creating fluoride vacancies. For luminescence, co-doping with Eu³⁺ in a controlled ratio (via combustion synthesis) enables tunable emission properties. Characterize defect structures using positron annihilation spectroscopy and photoluminescence (PL) mapping .
Q. How do discrepancies in ionic radii additivity impact EuF₂’s thermal expansion behavior?
- Methodological Answer : Thermal expansion anomalies may arise from cation disorder or anisotropic bonding. Perform high-temperature XRD (up to 1000°C) to measure lattice parameter changes and correlate with molecular dynamics simulations incorporating revised ionic radii . Validate with differential scanning calorimetry (DSC) for phase transition detection .
Data Contradiction Analysis
Q. How to address inconsistencies between chemical analysis and XRD phase quantification in EuF₂ samples?
- Methodological Answer : Discrepancies often arise from amorphous phases or surface oxidation. Use complementary techniques:
- XPS : Surface oxidation state analysis.
- TEM-EDS : Local composition mapping.
- Thermogravimetric analysis (TGA) : Quantify oxygen content via mass loss under reducing atmospheres .
Safety and Handling
Q. What are the critical safety protocols for handling hygroscopic EuF₂ in laboratory settings?
- Methodological Answer : Store EuF₂ in airtight containers under argon. Use gloveboxes for synthesis and handling to prevent hydrolysis. For toxicity, adhere to biological exposure limits (e.g., urine fluoride levels <3 mg/g creatinine) and wear PPE (nitrile gloves, N95 respirators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
